molecular formula C8H10N2O3 B3278954 4-Methoxy-2-methyl-6-nitroaniline CAS No. 684237-54-5

4-Methoxy-2-methyl-6-nitroaniline

Cat. No. B3278954
CAS RN: 684237-54-5
M. Wt: 182.18 g/mol
InChI Key: WLKUQCUVDUFSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methyl-6-nitroaniline is an aniline compound . It is used in the synthesis of dyes and pigments . It has also been shown to act as a molluscicidal agent and has been used in hemolytic anemia studies . It is also used as an intermediate for the synthesis of dyes, pigments, and other chemical compounds .


Synthesis Analysis

The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system .


Molecular Structure Analysis

The obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° . The various functional groups present in the grown crystal were identified by using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .


Physical And Chemical Properties Analysis

The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-int

Mechanism of Action

The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser . This suggests that the compound has potential applications in the field of optics.

properties

IUPAC Name

4-methoxy-2-methyl-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(13-2)4-7(8(5)9)10(11)12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKUQCUVDUFSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methyl-6-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2-methyl-6-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-methyl-6-nitroaniline
Reactant of Route 3
Reactant of Route 3
4-Methoxy-2-methyl-6-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2-methyl-6-nitroaniline
Reactant of Route 5
4-Methoxy-2-methyl-6-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-Methoxy-2-methyl-6-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.